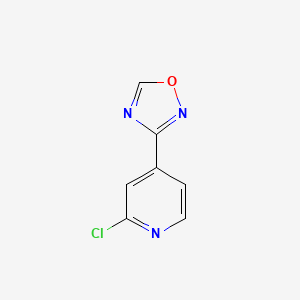

2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine

Description

International Union of Pure and Applied Chemistry Nomenclature

The systematic International Union of Pure and Applied Chemistry name for this compound is 3-(2-chloropyridin-4-yl)-1,2,4-oxadiazole. This nomenclature clearly indicates the structural relationship between the two heterocyclic components, with the oxadiazole ring being designated as the principal functional group and the chloropyridine moiety as a substituent. The numbering system follows established conventions where the oxadiazole ring contains nitrogen atoms at positions 1, 2, and 4, with the carbon atom at position 3 serving as the point of attachment to the pyridine ring.

The compound is also commonly referred to by its alternative name, 2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine, which emphasizes the pyridine ring as the core structure with the oxadiazole as a substituent. Both naming conventions are acceptable within the scientific literature, though the International Union of Pure and Applied Chemistry designation provides greater precision regarding the molecular connectivity. The choice of nomenclature often depends on the specific context of research and the emphasis placed on different structural components within synthetic strategies or mechanistic discussions.

Chemical Registry Numbers and Database Identifiers

The compound is assigned the Chemical Abstracts Service registry number 1268334-96-8, which serves as its unique international identifier. This registry number facilitates unambiguous identification across scientific databases and regulatory frameworks worldwide. The MDL number MFCD18447667 provides additional database referencing capabilities, particularly within chemical inventory management systems.

Table 1: Regulatory and Database Identifiers

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 1268334-96-8 |

| MDL Number | MFCD18447667 |

| Molecular Formula | C₇H₄ClN₃O |

| Molecular Weight | 181.58 g/mol |

Structural Representation Codes

The Simplified Molecular Input Line Entry System representation for this compound is Clc1nccc(c1)c1nocn1. This linear notation efficiently encodes the complete molecular structure and connectivity, enabling rapid database searches and computational analysis. The International Chemical Identifier string InChI=1S/C7H4ClN3O/c8-6-3-5(1-2-9-6)7-10-4-12-11-7/h1-4H provides a more detailed structural representation that includes stereochemical information and formal charge distribution.

The International Chemical Identifier Key CEXOKGILJXKETA-UHFFFAOYSA-N serves as a shortened, hash-based identifier derived from the full International Chemical Identifier string. This key facilitates rapid database lookups while maintaining structural specificity. These standardized representations enable seamless integration across multiple chemical databases and computational platforms, supporting both research applications and regulatory compliance requirements.

Properties

IUPAC Name |

3-(2-chloropyridin-4-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O/c8-6-3-5(1-2-9-6)7-10-4-12-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXOKGILJXKETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C2=NOC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyridine-4-carboxylic acid with amidoxime under acidic conditions to form the oxadiazole ring . The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran (THF) and catalysts such as sulfuric acid or zinc chloride .

Chemical Reactions Analysis

2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.

Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced to form different derivatives, which can be useful in further chemical modifications.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine has a wide range of applications in scientific research:

Medicinal Chemistry: It is used in the development of new drugs due to its potential anticancer and antimicrobial activities.

Agricultural Chemistry: It has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain plant pathogens.

Material Science: The compound is also explored for its use in the synthesis of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, it may inhibit the synthesis of bacterial cell walls or interfere with the function of essential enzymes . In anticancer applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-chloro-4-(1,2,4-oxadiazol-3-yl)pyridine with analogs differing in substituent type, position, or ring systems. Key differences in molecular properties, synthetic accessibility, and biological relevance are highlighted.

Substituent Variations on the Oxadiazole Ring

2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine (CAS: 1823915-67-8)

5-Chloro-2-(5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyridine

- Formula : C₁₈H₂₁Cl₂FN₂O₆

- Molecular Weight : 451.27 g/mol

- The dual chlorine atoms amplify electron-withdrawing effects, which may alter reactivity in cross-coupling reactions .

Positional Isomers

2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (CID: 25219247)

- Formula : C₈H₆ClN₃O

- Key Difference: The oxadiazole ring is at the 5-position of the pyridine instead of the 4-position.

Functional Group Replacements

3-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride (CAS: 1426290-29-0)

Physicochemical and Spectral Properties

Melting Points and Solubility

- This compound: No explicit melting point reported, but analogs with similar substituents (e.g., methyl groups) exhibit melting points between 268–287°C .

- 2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine : Higher lipophilicity due to the methyl group may reduce aqueous solubility compared to the parent compound .

Spectroscopic Data

- 1H NMR : For analogs like 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, characteristic δH shifts include 8.6–8.8 ppm (pyridine H) and 2.5 ppm (methyl group) . The parent compound’s H atoms adjacent to chlorine and oxadiazole would show distinct deshielding effects.

- IR : Oxadiazole rings exhibit strong absorption bands near 1650–1750 cm⁻¹ (C=N and N–O stretches) .

Data Tables

Table 1: Molecular Properties of Selected Analogs

Table 2: Impact of Substituents on Properties

| Substituent | Effect on Lipophilicity | Effect on Solubility | Biological Relevance |

|---|---|---|---|

| Methyl (oxadiazole 5-position) | ↑ | ↓ | Improved metabolic stability |

| Chlorothiophene | ↑↑ | ↓↓ | Enhanced π-π interactions |

| Azetidine | ↓ (as salt) | ↑↑ | Increased bioavailability |

Biological Activity

2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound that combines a pyridine ring with a 1,2,4-oxadiazole moiety. Its molecular formula is CHClNO, and it has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. This article delves into the compound's biological activity, synthesis methods, and potential therapeutic applications.

- Molecular Weight : Approximately 181.58 g/mol

- Melting Point : 85–87 °C

- Solubility : Slightly soluble in water; soluble in organic solvents like acetone and methanol

Biological Activities

This compound has been studied for its interaction with various biological targets:

-

Nicotinic Acetylcholine Receptor (nAChR) Antagonism :

- The compound acts as a selective antagonist of the α7 nAChR, which plays a crucial role in cognitive functions and neuroprotection. This activity suggests potential applications in treating neurodegenerative diseases and cognitive disorders .

-

Anti-inflammatory and Analgesic Effects :

- Research indicates that this compound exhibits significant anti-inflammatory properties, making it a candidate for pain management therapies .

-

Antimicrobial Activity :

- Preliminary studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-chloropyridine with appropriate oxadiazole derivatives. A common method includes:

- Cyclization Reaction :

- Reaction of 2-chloropyridine with amidoxime under acidic conditions to form the oxadiazole ring.

This synthetic route is critical for developing novel compounds with enhanced biological activities.

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Observed Effect | Reference |

|---|---|---|

| nAChR Antagonism | Selective inhibition | |

| Anti-inflammatory | Significant reduction in inflammation markers | |

| Antimicrobial | Effective against various pathogens |

Case Study: Neuroprotective Potential

A study highlighted the neuroprotective effects of this compound in models of neurodegeneration. The compound was shown to reduce neuronal apoptosis and inflammation in vitro and in vivo, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease .

Case Study: Anticancer Activity

Further investigations into the anticancer properties of related oxadiazole derivatives revealed that compounds exhibiting structural similarities to this compound demonstrated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7) with IC50 values comparable to established chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for 2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine, and what key intermediates are involved?

- Answer: The synthesis typically involves two critical steps: (1) condensation of a halogenated pyridine precursor (e.g., 2-chloro-4-iodonicotinaldehyde) with hydroxylamine or amidoxime derivatives to form the oxadiazole ring, and (2) cyclization under controlled conditions. For example, highlights the use of palladium or copper catalysts in DMF or toluene to facilitate cyclization . A key intermediate is 2-chloro-4-iodonicotinaldehyde oxime , which undergoes nucleophilic substitution to introduce the oxadiazole moiety. Regiochemical accuracy is critical, as misassignment of substituent positions (e.g., oxadiazole ring substitution) can lead to structural errors, as noted in .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Answer:

- NMR Spectroscopy : H and C NMR are essential for confirming regiochemistry. For instance, the pyridine proton at position 4 (adjacent to the oxadiazole) shows distinct deshielding (~8.5–9.0 ppm) due to electron withdrawal .

- X-ray Crystallography : Used to resolve ambiguities in substituent positioning, as highlighted in , where an initial structural misassignment was corrected via crystallographic data .

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H] at m/z 222.05 for CHClNO).

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Answer:

- Hazard Codes : H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation) mandate the use of PPE (gloves, goggles, fume hoods) .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents (P403+P233) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Answer:

- DFT Calculations : Predict reaction pathways by analyzing electron density maps (e.g., Fukui indices) to identify electrophilic centers. notes that the chloromethyl group in similar pyridines undergoes nucleophilic substitution with amines or thiols, guided by LUMO localization at the C-Cl bond .

- Solvent Effects : COSMO-RS simulations can optimize solvent choice (e.g., DMF vs. acetonitrile) to enhance reaction rates .

Q. What strategies are effective in resolving contradictory data regarding the biological activity of oxadiazole-containing pyridine derivatives?

- Answer:

- Structural Validation : Misreported regiochemistry (e.g., oxadiazole substitution pattern) can skew biological data. Cross-validate structures via X-ray crystallography, as in .

- Dose-Response Reproducibility : Conduct parallel assays under standardized conditions (e.g., fixed pH, temperature) to isolate variables. emphasizes using in vitro models (e.g., enzyme inhibition assays) to correlate structure-activity relationships .

Q. What experimental design considerations are critical for optimizing the yield of this compound in large-scale syntheses?

- Answer:

- Catalyst Screening : suggests testing Pd/Cu ratios (e.g., 1:2 molar ratio) to balance cyclization efficiency and byproduct formation .

- Reaction Monitoring : Use in situ FTIR or HPLC to track intermediate consumption (e.g., oxime conversion).

- Scale-Up Protocols : Gradual reagent addition and temperature ramping (e.g., 5°C/min) mitigate exothermic side reactions, as noted in .

Data Contradiction Analysis

- Case Study : A reported yield discrepancy (60% vs. 85%) for a similar compound in and was traced to incorrect oxadiazole regiochemistry. Repetition under anhydrous conditions with rigorous intermediate purification resolved the issue .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.